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Compound of Interest

Compound Name: Fmoc-NH-PEG12-CH2COOH

Cat. No.: B2359965

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physicochemical properties, experimental
protocols, and core applications of Fmoc-NH-PEG12-CH2COOH, a versatile heterobifunctional
linker. Its unique structure, comprising a fluorenylmethoxycarbonyl (Fmoc) protected amine, a
hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, makes it a
valuable tool in bioconjugation, drug delivery, peptide synthesis, and the development of
Proteolysis Targeting Chimeras (PROTACS).[1][2][3][4]

Core Physicochemical Properties

Fmoc-NH-PEG12-CH2COOH is a well-defined molecule whose properties are crucial for its
application in complex biological systems. The hydrophilic PEG spacer significantly enhances
the aqueous solubility of molecules to which it is conjugated, a critical factor for improving the
pharmacokinetic profiles of therapeutic agents.[2][5][6][7] While the PEG chain promotes water
solubility of the final conjugate, the free linker itself, bearing the hydrophobic Fmoc group, is
very soluble in organic solvents like N,N-Dimethylformamide (DMF) and methanol, but
practically insoluble in water.[8]

All quantitative data regarding the molecule's properties are summarized in the table below for
clarity and ease of comparison.
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Property Value References
1-(9H-fluoren-9-yl)-3-oxo-
2,7,10,13,16,19,22,25,28,31,3

IUPAC Name _ [5]
4,37,40-tridecaoxa-4-
azadotetracontan-42-oic acid
Fmoc-PEG12-acid, Fmoc-N-

Synonyms amido-PEG12-acid, Fmoc- [9][10]
PEG12-acetic acid

CAS Numbers 2291257-76-4, 675606-79-8 [5I61[7119]

Molecular Formula C41H63NO16 516171

Molecular Weight 825.95 g/mol [5][11]

Exact Mass 825.4147 [5]
White to off-white powder or

Appearance ] o [81I91[12]
viscous liquid
Typically =295% (confirm with

Purity ypreally 295% (con! S1E107)
Certificate of Analysis)

Very soluble in DMF; Soluble

Solubility in methanol; Practically [8]

insoluble in water

Storage Conditions

Short-term (days to weeks): O -
4 °C; Long-term (months to
years): -20 °C

[5][6]

Key Applications and Experimental Workflows

The bifunctional nature of Fmoc-NH-PEG12-CH2COOH allows for sequential and site-specific
conjugation. The Fmoc group provides a stable protecting group for the amine, which can be
selectively removed under mild basic conditions.[13] The terminal carboxylic acid can be
activated to form a stable amide bond with primary amines.[5][6][7][11]
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The molecule's dual reactivity is the cornerstone of its utility. Researchers can choose which
end to react first, enabling precise control over the synthesis of complex biomolecules. The
workflow below illustrates the two independent reaction pathways.

Fmoc-NH-PEG12-CH2COOH

Step l1a
Amine-Reactive Pat&way Carbagxyl-Reactive Pathway
Fmoc Deprotection Carboxyl Activation
(e.g., 20% Piperidine/DMF) (e.g., HATU/EDC)

Fmoc-NH-PEG12-CH2CO-X

H2N-PEG12-CH2COOH (Active Ester)

Conjugation with
-COOH bearing molecule
(e.g., EDC/NHS chemistry)

Conjugation with
-NH2 bearing molecule

Molecule-CO-NH-PEG12-CH2COOH Fmoc-NH-PEG12-CH2CO-NH-Molecule

Click to download full resolution via product page

Caption: Dual reactivity of Fmoc-NH-PEG12-CH2COOH.

This linker is frequently used in the synthesis of PROTACSs, which are molecules designed to
induce the degradation of specific target proteins.[2][3] The linker connects a ligand that binds
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to the target protein with a ligand for an E3 ubiquitin ligase, bringing the two into proximity and
triggering the cell's natural protein disposal machinery.

! Fmoc-NH-PEG12-CH2COOH |
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Results in
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Click to download full resolution via product page
Caption: Simplified PROTAC mechanism of action.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the characterization and use of
Fmoc-NH-PEG12-CH2COOH.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the
purity of PEGylated compounds.[14][15] A reversed-phase (RP-HPLC) method is typically
suitable for this linker.

Objective: To determine the purity of an Fmoc-NH-PEG12-CH2COOH sample.

Materials:
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Fmoc-NH-PEG12-CH2COOH sample

HPLC-grade Acetonitrile (ACN)

HPLC-grade water

Trifluoroacetic acid (TFA)

HPLC system with a C18 column and UV detector
Methodology:

o Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in 1 mL of 50:50
ACN/water to create a 1 mg/mL stock solution.

e Mobile Phase Preparation:
o Mobile Phase A: 0.1% TFA in water.
o Mobile Phase B: 0.1% TFA in ACN.

¢ HPLC Conditions:

[¢]

Column: C18, 5 um, 4.6 x 150 mm (or similar).
o Flow Rate: 1.0 mL/min.[16]

o Detection: UV at 220 nm.[16]

o Injection Volume: 10 pL.

o Column Temperature: 45°C.[16]

o Gradient:

= 0-25 min: 20% to 65% B.[16]

= 25-30 min: 65% to 90% B (column wash).
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= 30-35 min: 90% to 20% B (re-equilibration).

o Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated
as the area of the main product peak divided by the total area of all peaks, expressed as a
percentage.

The removal of the Fmoc protecting group is a critical first step in many synthesis workflows to
expose the primary amine.[13] This is reliably achieved using a mild base, most commonly
piperidine.[17][18]

Objective: To remove the Fmoc group from Fmoc-NH-PEG12-CH2COOH.

Materials:

e Fmoc-NH-PEG12-CH2COOH (e.g., attached to a solid support resin).

e N,N-Dimethylformamide (DMF).

 Piperidine.

Methodology:

o Prepare Deprotection Solution: Create a 20% (v/v) solution of piperidine in DMF.[17][19]

» Resin Swelling (if applicable): If the linker is attached to a solid-phase resin, swell the resin in
DMF for at least 30 minutes.

o Deprotection Reaction:

o

Drain the DMF from the resin.

[¢]

Add the 20% piperidine/DMF solution (approx. 10 mL per gram of resin).[17]

o

Agitate the mixture at room temperature for 5-10 minutes.[19][20]

Drain the solution.

[e]

o

Repeat the addition of the deprotection solution and agitate for another 15-20 minutes to
ensure complete removal.
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o Washing: Thoroughly wash the resulting product (e.g., the resin) with several portions of
DMF to remove all traces of piperidine and the cleaved Fmoc-piperidine adduct.[17] The
completion of the reaction can be monitored by UV spectroscopy of the washings, looking for
the characteristic absorbance of the dibenzofulvene-piperidine adduct.

To conjugate the linker to an amine-containing molecule, the terminal carboxylic acid must first
be activated. This is commonly achieved using carbodiimide activators like EDC, often in
combination with an additive like NHS or HATU to improve efficiency and reduce side
reactions.[5][6]

Objective: To couple the carboxylic acid end of the linker to a primary amine.
Materials:

e Fmoc-NH-PEG12-CH2COOH (or its deprotected amine version if coupling a second
molecule).

e Amine-containing molecule (e.g., peptide, protein, drug).

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

e N-hydroxysuccinimide (NHS) or HATU.

e Anhydrous DMF or a suitable buffer (e.g., MES or PBS, pH 6.0-7.5).

» Diisopropylethylamine (DIPEA) if using HATU.

Methodology:

 Dissolution: Dissolve Fmoc-NH-PEG12-CH2COOH in anhydrous DMF.

» Activation:
o Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.
o Alternatively, add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA.

o Stir the mixture at room temperature for 15-30 minutes to form the active ester.
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e Coupling:

o Add a solution of the amine-containing molecule (1.0 equivalent) to the activated linker
solution.

o Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

« Purification: The final conjugated product can be purified from excess reagents and
byproducts using appropriate chromatographic techniques, such as RP-HPLC or size-
exclusion chromatography.

This guide provides a foundational understanding of Fmoc-NH-PEG12-CH2COOH, equipping
researchers with the necessary data and protocols to effectively utilize this versatile linker in
their work. For all applications, it is recommended to refer to the specific Certificate of Analysis
provided by the supplier for the most accurate lot-specific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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